4-Cyanophenyl 4-(2-methylpropyl)benzoate is an organic compound characterized by its unique structure, which includes a cyanophenyl group and a benzoate moiety. This compound is classified within the broader category of benzoic acid esters, which are derivatives of benzoic acid. The chemical formula for 4-Cyanophenyl 4-(2-methylpropyl)benzoate is , and it has a molecular weight of approximately 241.29 g/mol. This compound is primarily used as an intermediate in the synthesis of various organic materials, including liquid crystals and pharmaceuticals.
The synthesis of 4-Cyanophenyl 4-(2-methylpropyl)benzoate typically involves multi-step organic reactions. Common synthetic routes include:
The molecular structure of 4-Cyanophenyl 4-(2-methylpropyl)benzoate can be represented as follows:
CC(C)COC(=O)C1=CC=C(C=C1)C#N
KYZHGEFMXZOSJN-UHFFFAOYSA-N
4-Cyanophenyl 4-(2-methylpropyl)benzoate can undergo various chemical transformations, including:
The mechanism of action for 4-Cyanophenyl 4-(2-methylpropyl)benzoate largely depends on its applications:
4-Cyanophenyl 4-(2-methylpropyl)benzoate has various scientific uses, including:
This compound's unique structure and reactivity make it an important subject for further research and application in various fields of chemistry and material science.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3